5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo-benzoxazine class, characterized by a fused heterocyclic core with a pyrazole ring and a 1,3-benzoxazine moiety. The structure features:
- Hexyloxy chain: A six-carbon alkoxy group at the 4-position of the phenyl ring, enhancing lipophilicity and influencing solubility .
- Methoxy substituents: At the 7-position (benzoxazine core) and 4-position of the adjacent phenyl ring, contributing electron-donating effects and steric bulk .
- 1,10b-dihydro configuration: The partially saturated benzoxazine ring impacts conformational flexibility and intermolecular interactions .
Properties
Molecular Formula |
C30H34N2O4 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
5-(4-hexoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H34N2O4/c1-4-5-6-7-19-35-24-17-13-22(14-18-24)30-32-27(25-9-8-10-28(34-3)29(25)36-30)20-26(31-32)21-11-15-23(33-2)16-12-21/h8-18,27,30H,4-7,19-20H2,1-3H3 |
InChI Key |
QOJQDMSLGPAUBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of Intermediate Compounds: This involves the reaction of appropriate starting materials under controlled conditions to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization to form the benzoxazine ring structure.
Functional Group Modification: Introduction of methoxy and hexyloxy groups through specific reagents and reaction conditions.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs differ in substituents at the 4- and 2-positions of the benzoxazine core, altering physicochemical properties:
Electronic and Mesomorphic Behavior
- Methoxy vs. Chlorobenzyloxy : Methoxy groups in the target compound donate electrons, stabilizing π-conjugation, whereas the 4-chlorobenzyloxy group () withdraws electrons, red-shifting absorption spectra .
- Alkoxy chain length : Hexyloxy and heptyloxy analogs () exhibit smectic mesophases due to alkyl chain alignment, whereas ethoxy derivatives () lack liquid crystallinity .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C25H30N2O3
- Molecular Weight : 402.52 g/mol
- IUPAC Name : 5-[4-(hexoxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
The presence of multiple methoxy and hexyloxy groups suggests that this compound may exhibit significant lipophilicity, which could influence its biological activity and pharmacokinetics.
Anticancer Properties
Recent studies have indicated that compounds similar to 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit anticancer properties. For example:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.
- Case Study : A study on a related pyrazolo[1,5-c][1,3]benzoxazine derivative demonstrated a significant reduction in tumor size in xenograft models of breast cancer when administered at specific doses over a period of weeks.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in vitro:
- Research Findings : The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to the presence of methoxy groups which enhance electron donation capabilities.
- Data Table :
| Test System | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 12.5 | [Study 1] |
| ABTS Radical Scavenging | 9.8 | [Study 2] |
Anti-inflammatory Effects
Preliminary data suggest that this compound may also possess anti-inflammatory properties:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) through the NF-kB signaling pathway.
- Case Study : In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in edema formation and inflammatory cell infiltration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
